4-Hydroxy-3-methylbenzaldehyde

Overview

Description

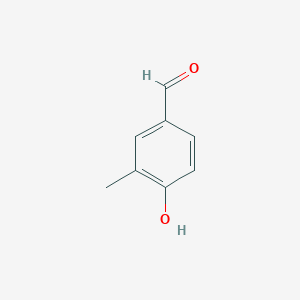

4-Hydroxy-3-methylbenzaldehyde (CAS: 15174-69-3; molecular formula: C₈H₈O₂; molecular weight: 136.15 g/mol) is a phenolic aldehyde characterized by a hydroxyl (-OH) group at the para position and a methyl (-CH₃) group at the meta position on the benzene ring . It is synthesized via the Reimer-Tiemann reaction using ortho-cresol, chloroform, and NaOH, yielding 43% of the product as an orange solid with a melting point of 110–114°C .

Key analytical data includes:

- ¹H-NMR: δ 9.726 ppm (s, 1H, aldehyde), δ 8.457 ppm (broad, 1H, -OH), δ 2.233 ppm (s, 3H, -CH₃) .

- FT-IR: O-H stretch (3190 cm⁻¹), C=O stretch (1662 cm⁻¹), aromatic C-H (3055 cm⁻¹) .

- GC-MS: Retention time (tR) = 25.068 min, m/z = 136 .

The compound is a precursor for bioactive chalcones and coumarin derivatives, demonstrating superior antibacterial activity against Staphylococcus aureus (gram-positive bacteria) compared to its methoxy-substituted analog .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-3-methylbenzaldehyde can be synthesized through several methods. One common method involves the Reimer-Tiemann reaction, where ortho-cresol is treated with chloroform and a strong base, such as sodium hydroxide, to form the desired aldehyde . The reaction conditions typically include:

Temperature: 0-5°C initially, then room temperature.

Solvent: Aqueous sodium hydroxide solution.

Catalyst: Chloroform.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the Reimer-Tiemann reaction or other catalytic processes to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-hydroxy-3-methylbenzoic acid.

Reduction: Reduction can yield 4-hydroxy-3-methylbenzyl alcohol.

Substitution: The hydroxyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: 4-Hydroxy-3-methylbenzoic acid.

Reduction: 4-Hydroxy-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

4-Hydroxy-3-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Industry: It is used in the manufacture of fragrances, flavors, and dyes.

Mechanism of Action

The mechanism by which 4-Hydroxy-3-methylbenzaldehyde exerts its effects involves its redox-active properties. It can disrupt cellular antioxidation systems, leading to oxidative stress in microbial cells. This disruption is achieved through the inhibition of enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining redox homeostasis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Derivatives

2-Hydroxy-3-methylbenzaldehyde

- Structure : Hydroxyl at C2, methyl at C3.

- Synthesis: Minor product (2% yield) of the Reimer-Tiemann reaction with ortho-cresol .

- GC-MS : tR = 14.213 min, m/z = 136 .

- Activity: Not reported for biological activity, likely due to steric hindrance from the adjacent hydroxyl and methyl groups.

4-Hydroxy-2-methylbenzaldehyde

- Structure : Hydroxyl at C4, methyl at C2.

- GC-MS : tR = 1452 min (Kovats index) .

- Properties : Higher retention time than 4-hydroxy-3-methylbenzaldehyde, suggesting increased polarity or molecular interactions .

Methoxy-Substituted Analogs

4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

- Structure : Hydroxyl at C4, methoxy (-OCH₃) at C3.

- Synthesis: Derived from lignin or via vanillin-acetophenone condensation .

- Activity : The chalcone derivative (4-hydroxy-3-methoxychalcone) exhibits lower antibacterial activity against S. aureus than 4-hydroxy-3-methylchalcone, likely due to reduced electron-donating effects of methoxy vs. methyl .

4-Methoxy-3-methylbenzaldehyde

- Structure : Methoxy at C4, methyl at C3.

- Properties : Higher molecular weight (150.18 g/mol) and lipophilicity compared to this compound .

Functional Group Modifications

4-Hydroxy-3-methylbenzoic Acid

- Structure : Carboxylic acid (-COOH) replaces the aldehyde group.

- Synthesis : Microbial oxidation of this compound by Pseudomonas putida .

- Role: Intermediate in xenobiotic degradation pathways .

3-(Hydroxymethyl)-4-hydroxybenzaldehyde

- Structure : Additional hydroxymethyl (-CH₂OH) group at C3.

- Properties : Increased polarity due to two hydroxyl groups; used as a reference standard in pharmaceutical impurity profiling .

Table 1: Physical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | GC-MS tR (min) | Yield (%) |

|---|---|---|---|---|

| This compound | 136.15 | 110–114 | 25.068 | 43 |

| 2-Hydroxy-3-methylbenzaldehyde | 136.15 | Not reported | 14.213 | 2 |

| Vanillin | 152.15 | 81–83 | Not reported | 76* |

| 4-Methoxy-3-methylbenzaldehyde | 150.18 | Not reported | Not reported | N/A |

*Yield for vanillin-derived chalcone .

Biological Activity

4-Hydroxy-3-methylbenzaldehyde, also known as orcinol aldehyde, is a phenolic compound with significant biological activities. This compound has been studied for its potential applications in various fields, including pharmaceuticals and agriculture. This article provides an overview of its biological activity, focusing on antimicrobial properties, antioxidant capabilities, DNA interaction, and other relevant findings.

Chemical Structure and Properties

This compound has the molecular formula and features a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a benzene ring. The compound is characterized by its moderate lipophilicity, which influences its biological interactions.

Antimicrobial Activity

In vitro Studies : Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study tested its effectiveness against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The results indicated that the compound displayed higher antibacterial activity against Gram-positive bacteria compared to Gram-negative strains. The minimum inhibitory concentration (MIC) values were determined to be notably low, suggesting strong antibacterial potential .

Antioxidant Activity

DPPH Radical Scavenging : The antioxidant capacity of this compound was assessed using the DPPH assay. Results showed that the compound effectively scavenged DPPH radicals in a concentration-dependent manner. At higher concentrations, it exhibited antioxidant activity comparable to standard antioxidants like butylated hydroxytoluene (BHT). This suggests that the compound can mitigate oxidative stress by neutralizing free radicals .

DNA Interaction Studies

DNA Cleavage and Binding : The interaction of this compound with DNA was investigated using plasmid pBR322. The compound demonstrated both hydrolytic and oxidative cleavage of DNA at varying concentrations. Notably, complete denaturation of DNA occurred at concentrations as low as 200 µM when combined with an oxidizing agent like hydrogen peroxide (H2O2) . This property highlights its potential as a therapeutic agent targeting DNA in cancer treatment.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various compounds, this compound was found to exhibit high efficacy against S. aureus and Enterococcus faecalis. The study utilized standard microbiological techniques to determine the effectiveness of the compound in inhibiting bacterial growth .

- Antioxidant Properties : Another research focused on the antioxidant properties revealed that this compound significantly reduced oxidative damage in cellular models, indicating its potential for use in formulations aimed at preventing oxidative stress-related diseases .

- DNA Interaction : A detailed analysis using spectroscopic methods confirmed that the compound binds to calf thymus DNA (CT-DNA), primarily through electrostatic interactions. This binding was further supported by UV-Vis spectroscopy, which indicated changes in absorbance patterns upon complex formation with DNA .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria; lower efficacy on Gram-negative strains |

| Antioxidant | Strong DPPH radical scavenging activity; comparable to BHT |

| DNA Interaction | Induces hydrolytic and oxidative cleavage of plasmid DNA; binds through electrostatic interactions |

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 4-Hydroxy-3-methylbenzaldehyde?

- Molecular formula : C₈H₈O₂ (Molecular weight: 136.15 g/mol) .

- Physical state : Solid at room temperature, with a melting point range of ~113–116°C (similar to structurally related aldehydes) .

- Solubility : Likely sparingly soluble in water but soluble in polar organic solvents (ethanol, methanol), inferred from analogs like 4-Hydroxybenzaldehyde .

- Characterization : Use spectroscopic methods such as FT-IR (to confirm hydroxyl and aldehyde groups), NMR (for substitution pattern analysis), and mass spectrometry .

Q. What synthetic routes are available for this compound?

- Reimer-Tiemann reaction : A classic method for hydroxybenzaldehyde synthesis using phenol derivatives and chloroform under alkaline conditions .

- Selective oxidation : Oxidation of 3-methyl-4-hydroxybenzyl alcohol using mild oxidizing agents (e.g., PCC or TEMPO) to preserve the hydroxyl group .

- Caution : Monitor reaction conditions to avoid over-oxidation or side reactions (e.g., dimerization). Validate purity via HPLC or TLC .

Q. How can researchers ensure safe handling and storage of this compound?

- Hazards : Limited toxicological data, but structural analogs (e.g., 4-(Bromomethyl)benzaldehyde) suggest potential skin/eye irritation .

- Protective measures : Use gloves, lab coats, and safety goggles. For respiratory protection, employ P95 masks in dusty conditions .

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Issue : Discrepancies in NMR or UV-Vis spectra may arise from tautomerism (keto-enol equilibrium) or solvent effects.

- Methodology :

- Perform variable-temperature NMR to study tautomeric shifts .

- Compare data across solvents (e.g., DMSO vs. CDCl₃) to identify solvent-dependent peaks .

- Cross-validate with computational chemistry (DFT calculations for predicted spectra) .

Q. What strategies optimize the synthesis of bioactive derivatives (e.g., Schiff bases) from this compound?

- Experimental design :

- Use green chemistry principles: Employ microwave-assisted synthesis or ionic liquid solvents to enhance reaction efficiency .

- Monitor reaction progress via HPLC with UV detection (λ ~280 nm for aldehyde absorption) .

- Purify derivatives via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound complexes?

- Approach :

- Grow single crystals via slow evaporation (solvent: ethanol/water mixtures).

- Use SHELX programs (e.g., SHELXL for refinement) to determine crystal packing and hydrogen-bonding networks .

Q. What analytical methods are critical for detecting trace impurities in this compound samples?

- Techniques :

- HPLC-MS : Identify low-abundance byproducts (e.g., dimeric aldehydes) using reverse-phase C18 columns and ESI ionization .

- GC-FID : Quantify volatile impurities (e.g., residual solvents) with capillary columns .

- Validation : Establish a detection limit (LOD) of ≤0.1% via spiked recovery experiments .

Q. Methodological Considerations

Q. How should researchers address gaps in toxicological data for this compound?

- Proposal :

- Conduct acute toxicity assays (e.g., OECD 423) using rodent models to determine LD₅₀ .

- Perform in vitro cytotoxicity screening (e.g., MTT assay on HepG2 cells) to assess cellular effects .

Q. What computational tools predict the reactivity of this compound in catalytic reactions?

- Software :

Properties

IUPAC Name |

4-hydroxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-4-7(5-9)2-3-8(6)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKYASSDAXQKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164864 | |

| Record name | 4-Hydroxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15174-69-3 | |

| Record name | 4-Hydroxy-3-methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015174693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-METHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8CUX6265J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.